

Application Notes and Protocols: N-hexyl-N-methylcarbamoyl Chloride in Carbamate Synthesis

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Compound of Interest		
Compound Name:	N-hexyl-N-methylcarbamoyl	
	chloride	
Cat. No.:	B1646904	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbamates are a critical class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal chemistry and drug development. N-substituted carbamoyl chlorides are highly effective reagents for installing the carbamoyl moiety onto nucleophilic substrates such as alcohols and amines. This document provides detailed protocols and application notes for the use of **N-hexyl-N-methylcarbamoyl chloride** in the synthesis of O- and N-substituted carbamates.

Disclaimer: **N-hexyl-N-methylcarbamoyl chloride** is a reactive and hazardous chemical. All handling and reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Safety and Handling

N-hexyl-N-methylcarbamoyl chloride is a corrosive and moisture-sensitive liquid. It is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) and to use dry solvents and glassware to prevent hydrolysis.

Hazard Identification:



- May be corrosive to metals.[1][2]
- Causes severe skin burns and eye damage.[1][2]
- Harmful if swallowed.[2]
- May cause an allergic skin reaction.[2]

Recommended PPE:

- Wear compatible chemical-resistant gloves.[1]
- Wear appropriate protective eyeglasses or chemical safety goggles.
- Wear a lab coat and other protective clothing to prevent skin exposure.
- Work in a well-ventilated area, preferably a chemical fume hood.[3]

First Aid Measures:

- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Physicochemical Properties

A summary of the key properties of **N-hexyl-N-methylcarbamoyl chloride** is provided below.



Property	Value	Source
Molecular Formula	C8H16CINO	PubChem[4]
Molecular Weight	177.67 g/mol	PubChem[4]
IUPAC Name	N-hexyl-N-methylcarbamoyl chloride	PubChem[4]
CAS Number	58965-42-7	PubChem[4]
Appearance	Not specified (typically a liquid for analogous compounds)	N/A
XLogP3	3.1	PubChem[4]

General Reaction Schemes

N-hexyl-N-methylcarbamoyl chloride is an electrophilic reagent that reacts with nucleophiles in a nucleophilic acyl substitution reaction. The primary applications involve the synthesis of Osubstituted carbamates from alcohols/phenols and the synthesis of ureas from primary/secondary amines.

A. Synthesis of O-Substituted Carbamates: This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction: R-OH + Cl-C(=O)N(CH₃)(C₆H₁₃) --(Base)--> R-O-C(=O)N(CH₃)(C₆H₁₃) + Base·HCl

B. Synthesis of N,N'-Substituted Ureas: This reaction proceeds similarly, often with an excess of the amine substrate acting as both the nucleophile and the base.

Reaction: $R_2NH + CI-C(=O)N(CH_3)(C_6H_{13}) --> R_2N-C(=O)N(CH_3)(C_6H_{13}) + R_2NH_2+CI-$

Experimental Protocols

The following are generalized protocols for the synthesis of carbamates using **N-hexyl-N-methylcarbamoyl chloride**. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.



Protocol 1: Synthesis of an O-Aryl Carbamate

This protocol details the reaction of **N-hexyl-N-methylcarbamoyl chloride** with a substituted phenol to yield an O-aryl carbamate, a common structural motif in pharmaceuticals like the cholinesterase inhibitor Rivastigmine.[5][6]

Materials:

- Substituted Phenol (1.0 eq)
- N-hexyl-N-methylcarbamoyl chloride (1.1 eq)
- Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq) or Pyridine (1.5 eq)
- Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
- Deionized Water
- Brine (saturated aq. NaCl)
- Ethyl Acetate or DCM for extraction
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., ACN, 0.2 M).
- Add the base (e.g., anhydrous K₂CO₃, 1.5 eq).
- Stir the mixture at room temperature for 10-15 minutes.
- Slowly add N-hexyl-N-methylcarbamoyl chloride (1.1 eq) to the suspension via syringe.
- Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.



- If using K₂CO₃, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
- If using pyridine, concentrate the reaction mixture directly.
- Work-up: Redissolve the crude residue in an extraction solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1M HCl (if pyridine was used), deionized water, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure O-aryl carbamate.

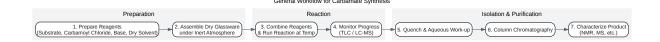
Data Presentation: Typical Reaction Parameters

The table below summarizes generalized conditions for carbamate synthesis. Yields are illustrative and highly dependent on the specific substrate.

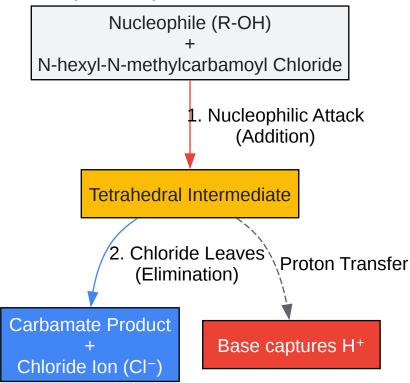
Nucleophile Type	Base	Solvent	Temperature (°C)	Typical Yield (%)
Phenol	K₂CO₃, Pyridine, Et₃N	ACN, DCM, THF	25 - 60	70 - 95
Aliphatic Alcohol	NaH, Pyridine	THF, DCM	0 - 25	65 - 90
Primary Amine	Excess Amine, Et₃N	DCM, THF	0 - 25	80 - 98
Secondary Amine	Et₃N, DBU	DCM, THF	25 - 50	75 - 95

Visualizations Logical Workflow for Carbamate Synthesis

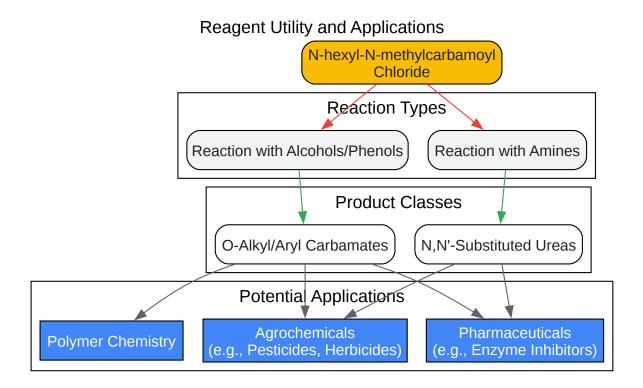




Nucleophilic Acyl Substitution Mechanism







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